molecular formula C5H5ClN4O4S B13977115 6-Chloro-2-(methylsulfonyl)-5-nitro-4-pyrimidinamine

6-Chloro-2-(methylsulfonyl)-5-nitro-4-pyrimidinamine

Cat. No.: B13977115
M. Wt: 252.64 g/mol
InChI Key: XKFQNXDOMPXAGM-UHFFFAOYSA-N
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Description

6-Chloro-2-(methylsulfonyl)-5-nitro-4-pyrimidinamine is a chemical compound with the molecular formula C5H5ClN4O3S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(methylsulfonyl)-5-nitro-4-pyrimidinamine typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a pyrimidine derivative, followed by nitration and sulfonation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pressure control, as well as continuous flow reactors, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(methylsulfonyl)-5-nitro-4-pyrimidinamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.

    Substitution: This reaction can replace the chlorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-Chloro-2-(methylsulfonyl)-4-pyrimidinamine, while substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2-(methylsulfonyl)-5-nitro-4-pyrimidinamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(methylsulfonyl)-5-nitro-4-pyrimidinamine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2,4-dinitroaniline: Another chlorinated nitro compound with different substitution patterns.

    6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine: A closely related compound with a similar structure but different functional groups.

Uniqueness

6-Chloro-2-(methylsulfonyl)-5-nitro-4-pyrimidinamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C5H5ClN4O4S

Molecular Weight

252.64 g/mol

IUPAC Name

6-chloro-2-methylsulfonyl-5-nitropyrimidin-4-amine

InChI

InChI=1S/C5H5ClN4O4S/c1-15(13,14)5-8-3(6)2(10(11)12)4(7)9-5/h1H3,(H2,7,8,9)

InChI Key

XKFQNXDOMPXAGM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC(=C(C(=N1)Cl)[N+](=O)[O-])N

Origin of Product

United States

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